

Usp28-IN-4: A Potent and Selective Inhibitor of USP28 Deubiquitinase

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An In-depth Technical Guide on the Selectivity Profile and Core Mechanisms of Action

Introduction

Usp28-IN-4 has emerged as a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing their proteasomal degradation.[1] The dysregulation of the USP28-c-Myc axis is a hallmark of numerous malignancies, making USP28 an attractive therapeutic target. This technical guide provides a comprehensive overview of the selectivity profile of **Usp28-IN-4** against other ubiquitin-specific proteases, details the experimental protocols for its characterization, and visualizes its key signaling pathways and experimental workflows.

Selectivity Profile of Usp28-IN-4

Usp28-IN-4 exhibits remarkable potency against USP28 with a reported half-maximal inhibitory concentration (IC50) of 0.04 μ M.[1] Its selectivity has been evaluated against a panel of other USP enzymes, demonstrating a high degree of specificity. Notably, Usp28-IN-4 shows minimal to no inhibitory activity against USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 at concentrations up to 5 μ M. However, it is important to note that Usp28-IN-4 also demonstrates inhibitory activity against USP25, a closely related homolog of USP28.



Target Enzyme	IC50 (μM)	Fold Selectivity vs. USP28
USP28	0.04	1
USP2	> 5	> 125
USP7	> 5	> 125
USP8	> 5	> 125
USP9x	> 5	> 125
UCHL3	> 5	> 125
UCHL5	> 5	> 125
USP25	Data not available	Data not available

Experimental Protocols Biochemical Assay: Ubiquitin-AMC Hydrolysis Assay

This assay is a standard method to determine the enzymatic activity of deubiquitinases and assess the potency of their inhibitors. The principle lies in the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the DUB, which releases the fluorescent AMC molecule.

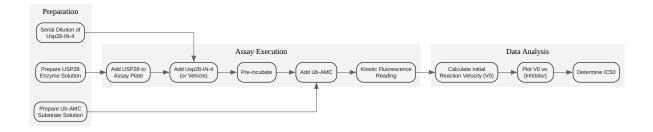
Materials:

- Recombinant human USP28 enzyme
- **Usp28-IN-4** (or other test compounds)
- Ubiquitin-AMC substrate
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
- 384-well black assay plates
- Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)



Procedure:

- Prepare a serial dilution of Usp28-IN-4 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.
- Add the diluted Usp28-IN-4 or vehicle control (DMSO in Assay Buffer) to the wells containing
 the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature
 to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
- Immediately begin kinetic reading of the fluorescence intensity over a set period (e.g., 30-60 minutes) at 1-minute intervals.
- Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve for each concentration of the inhibitor.
- Plot the V0 values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the Ub-AMC Hydrolysis Assay.

Cell-Based Assay: Western Blot for c-Myc Downregulation

This assay assesses the ability of **Usp28-IN-4** to induce the degradation of its key cellular substrate, c-Myc, in a cellular context.

Materials:

- Cancer cell line known to express high levels of c-Myc (e.g., HCT116, Ls174T)
- Usp28-IN-4
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system (e.g., nitrocellulose or PVDF membranes)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Seed the cancer cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of Usp28-IN-4 (and a vehicle control) for a specified time (e.g., 24 hours).

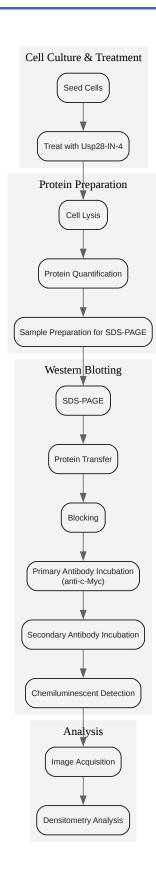






- Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Acquire the image using an imaging system and perform densitometric analysis to quantify the c-Myc protein levels relative to the loading control.





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Caption: Western Blot Workflow for c-Myc Downregulation.

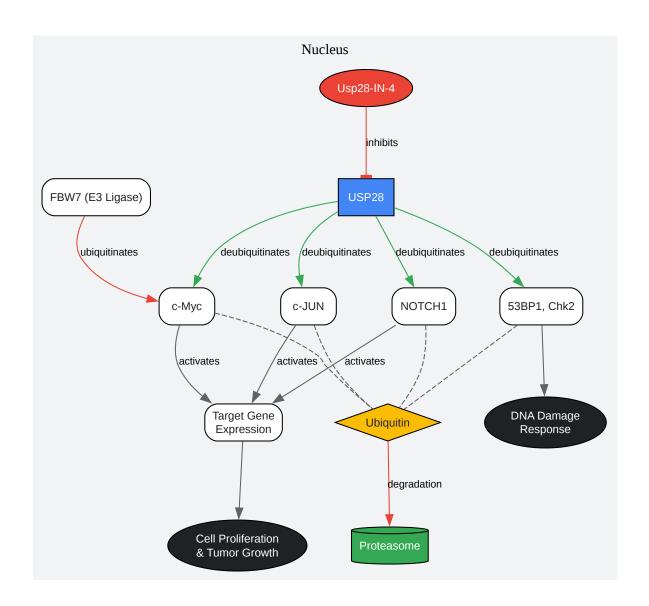


Signaling Pathways Involving USP28

USP28 is a key regulator of several oncogenic signaling pathways. Its primary and most well-characterized role is the stabilization of c-Myc. USP28 is recruited to c-Myc by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), where it removes ubiquitin chains, thereby preventing c-Myc's degradation by the proteasome. This leads to the accumulation of c-Myc and the subsequent activation of its target genes, which promote cell proliferation and tumor growth.

Beyond c-Myc, USP28 has been shown to stabilize other oncoproteins such as c-JUN and NOTCH1, further contributing to its pro-tumorigenic functions. Additionally, USP28 is involved in the DNA damage response (DDR) pathway, where it can stabilize key DDR proteins like 53BP1 and Chk2.





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References

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